1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one
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Overview
Description
1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a morpholinosulfonyl group attached to the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be introduced through sulfonylation reactions, where a sulfonyl chloride reacts with the indole derivative in the presence of a base.
Attachment of the Butanone Moiety: The butanone moiety can be attached through alkylation reactions, where the indole derivative reacts with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The morpholinosulfonyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The indole ring system is known to interact with various biological targets, including receptors and enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(5-(Morpholinosulfonyl)indolin-1-yl)ethanone: Similar structure but with an ethanone moiety instead of butanone.
1-(5-(Morpholinosulfonyl)indolin-1-yl)propan-1-one: Similar structure but with a propanone moiety instead of butanone.
Uniqueness
1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one is unique due to its specific combination of the morpholinosulfonyl group and the butanone moiety, which can influence its chemical properties and biological activities.
Properties
IUPAC Name |
1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-2-3-16(19)18-7-6-13-12-14(4-5-15(13)18)23(20,21)17-8-10-22-11-9-17/h4-5,12H,2-3,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNKJDFQVVUOER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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